molecular formula C12H18N2S2 B6978470 N-[(4-methyl-1,3-thiazol-5-yl)methyl]-8-thiabicyclo[3.2.1]octan-3-amine

N-[(4-methyl-1,3-thiazol-5-yl)methyl]-8-thiabicyclo[3.2.1]octan-3-amine

Cat. No.: B6978470
M. Wt: 254.4 g/mol
InChI Key: GSWFRIVPVKWOQK-UHFFFAOYSA-N
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Description

N-[(4-methyl-1,3-thiazol-5-yl)methyl]-8-thiabicyclo[321]octan-3-amine is a complex organic compound featuring a thiazole ring and a bicyclic octane structure

Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-5-yl)methyl]-8-thiabicyclo[3.2.1]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S2/c1-8-12(15-7-14-8)6-13-9-4-10-2-3-11(5-9)16-10/h7,9-11,13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWFRIVPVKWOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CNC2CC3CCC(C2)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-8-thiabicyclo[3.2.1]octan-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

The next step involves the formation of the bicyclic octane structure. This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic system. The final step is the coupling of the thiazole ring with the bicyclic octane amine, often using a nucleophilic substitution reaction where the thiazole derivative reacts with a suitable amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methyl-1,3-thiazol-5-yl)methyl]-8-thiabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions:

    Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrothiazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen in the thiazole ring. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various alkylated or acylated derivatives of the original compound.

Scientific Research Applications

N-[(4-methyl-1,3-thiazol-5-yl)methyl]-8-thiabicyclo[3.2.1]octan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-8-thiabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bicyclic structure may enhance the compound’s binding affinity and specificity for certain biological targets, leading to its observed bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure but differ in their substituents and overall molecular architecture.

    Bicyclic Amines: Compounds such as bicyclo[2.2.1]heptan-2-amine have similar bicyclic structures but lack the thiazole ring.

Uniqueness

N-[(4-methyl-1,3-thiazol-5-yl)methyl]-8-thiabicyclo[3.2.1]octan-3-amine is unique due to the combination of the thiazole ring and the bicyclic octane structure. This dual functionality provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.

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